Ethyl 1-aminospiro[2.5]octane-6-carboxylate
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Overview
Description
Ethyl 1-aminospiro[25]octane-6-carboxylate is a chemical compound with the molecular formula C11H19NO2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-aminospiro[2.5]octane-6-carboxylate typically involves the reaction of ethyl 6-oxospiro[2.5]octane-1-carboxylate with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-aminospiro[2.5]octane-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Ethyl 1-aminospiro[2.5]octane-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-aminospiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Ethyl 1-aminospiro[2.5]octane-6-carboxylate can be compared with other similar spiro compounds, such as:
Ethyl 6-aminospiro[2.5]octane-1-carboxylate: This compound has a similar structure but differs in the position of the amino group.
Ethyl 1-oxaspiro[2.5]octane-6-carboxylate: This compound contains an oxygen atom in the spiro ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other spiro compounds.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 2-aminospiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)8-3-5-11(6-4-8)7-9(11)12/h8-9H,2-7,12H2,1H3 |
InChI Key |
FOPNWSAZYICSLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CC2N |
Origin of Product |
United States |
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